molecular formula C10H12O5 B556545 4-Hydroxymethyl-3-methoxyphenoxyacetic acid CAS No. 83590-77-6

4-Hydroxymethyl-3-methoxyphenoxyacetic acid

Cat. No. B556545
CAS RN: 83590-77-6
M. Wt: 212.2 g/mol
InChI Key: ZKDXHLFLKKWCBY-UHFFFAOYSA-N
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Description

4-Hydroxymethyl-3-methoxyphenoxyacetic acid is a metal chelate with a molecular formula of C8H11NO2 . It is an acid labile resin linkage agent used in Solid Phase Peptide Synthesis (SPPS), suitable for the preparation of peptide fragments having tBu-based side chain protective groups .


Synthesis Analysis

The preparation of 4-Hydroxymethyl-3-methoxyphenoxyacetic acid involves the use of 2,4-Dihydroxybenzaldehyde . It is also used as a linker in solid-phase peptide synthesis .


Molecular Structure Analysis

The molecular formula of 4-Hydroxymethyl-3-methoxyphenoxyacetic acid is C10H12O5 . It is a white to off-white powder .


Chemical Reactions Analysis

4-Hydroxymethyl-3-methoxyphenoxyacetic acid is used as a cross-linking reagent . It is suitable for the preparation of peptide fragments bearing t-butyl-based side chain protecting groups .


Physical And Chemical Properties Analysis

4-Hydroxymethyl-3-methoxyphenoxyacetic acid is a white to off-white powder with a melting point of 91 - 102 °C (Lit.) . It has a molecular weight of 212.20 g/mol .

Scientific Research Applications

  • Summary of the Application : “4-Hydroxymethyl-3-methoxyphenoxyacetic acid” is used as an acid-labile resin linkage agent in Solid Phase Peptide Synthesis (SPPS) . It’s suitable for the preparation of peptide fragments bearing t-butyl-based side chain protecting groups .
  • Results or Outcomes : The use of “4-Hydroxymethyl-3-methoxyphenoxyacetic acid” as a resin linkage agent in SPPS allows for the efficient synthesis of peptides. The acid-labile nature of the linkage allows for the easy removal of the peptide from the resin once synthesis is complete .

Safety And Hazards

It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling 4-Hydroxymethyl-3-methoxyphenoxyacetic acid . Use of personal protective equipment and chemical impermeable gloves is recommended . It is also advised to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Relevant Papers

Relevant papers on 4-Hydroxymethyl-3-methoxyphenoxyacetic acid can be found in the references .

properties

IUPAC Name

2-[4-(hydroxymethyl)-3-methoxyphenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5/c1-14-9-4-8(15-6-10(12)13)3-2-7(9)5-11/h2-4,11H,5-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKDXHLFLKKWCBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)OCC(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20232447
Record name 3-Methoxy-4-hydroxymethylphenoxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20232447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxymethyl-3-methoxyphenoxyacetic acid

CAS RN

83590-77-6
Record name 3-Methoxy-4-hydroxymethylphenoxyacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083590776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methoxy-4-hydroxymethylphenoxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20232447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxymethyl-3-methoxyphenoxyacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
JS McMurray, RJA BUDDE… - International Journal of …, 1993 - Wiley Online Library
… After thorough washing the resin was acylated by the addition of 0.55 g of 4-hydroxymethyl-3methoxyphenoxyacetic acid (2.6 mmol) and 0.41 mL of DIPCDI (2.6 mmol) in 13 mL of DMF/…
Number of citations: 28 onlinelibrary.wiley.com
M Mutter, KH Altmann, A Flörsheimer… - Helvetica chimica …, 1986 - Wiley Online Library
… In the synthesis of peptide I, the very acid-labile anchoring group derived from 4-hydroxymethyl-3-methoxyphenoxyacetic acid [28] was used as a reversible link between peptide and …
Number of citations: 34 onlinelibrary.wiley.com
Y Wang, D Zhu, Y Chen, R Jiang, H Xu, Z Qiu… - BioMed Research …, 2019 - hindawi.com
… After treatment of GPr, the levels of 4-Hydroxymethyl-3methoxyphenoxyacetic acid and phytanic acid were reduced, and other 21 metabolites were increased. To intuitively inspect the …
Number of citations: 19 www.hindawi.com
G Cui, A Ren, T Wu, Y Wang, Q Fan, Z Yang, S Zhang… - 2023 - researchsquare.com
… Table 1 displays the changing trends of metabolites between groups, which showed that the levels of uridine, 4-hydroxymethyl-3methoxyphenoxyacetic acid, cis-gondoic acid, …
Number of citations: 0 www.researchsquare.com
H Zhang, Y Huang, J Gu, A Keller, Y Qin… - New Journal of …, 2019 - pubs.rsc.org
Green synthesis of metallic nanoparticles (NPs) using plant extracts has received considerable attention due to its environmentally and economically friendly nature. Various …
Number of citations: 20 pubs.rsc.org
Y Nakano, T Tozaki, N Kikuta, T Tobe, E Oda… - Molecular …, 1995 - Elsevier
CD59 inhibits the formation of membrane attack complex (MAC) of human complement by binding to C8 and C9 in the nascent membrane attack complex and inhibiting C9 binding to …
Number of citations: 23 www.sciencedirect.com
Z Nie, L Wang, P Zhao, Z Wang, Q Shi, H Liu - Plant Physiology and …, 2023 - Elsevier
… All ten metabolites, namely 1-hydroxyanthraquinone, 2-indanone, 3-hydroxybutyric acid, 4-hydroxymethyl-3-methoxyphenoxyacetic acid, 6-hydroxy caproic acid, alanine, …
Number of citations: 3 www.sciencedirect.com
A Ren, T Wu, Y Wang, Q Fan, Z Yang, S Zhang, Y Cao… - Chinese Medicine, 2023 - Springer
… Table 1 displays the changing trends of metabolites between groups, which showed that the levels of uridine, 4-hydroxymethyl-3-methoxyphenoxyacetic acid, cis-gondoic acid, …
Number of citations: 1 link.springer.com
RJA Budde, JS Mcmurray, H Saya… - International journal …, 1995 - Taylor & Francis
Currently, there are no specific protein tyrosine kinase inhibitors available. This review summarizes our efforts to develop an active-site-directed inhibitor of pp60 c-srv Initial efforts are …
Number of citations: 7 www.tandfonline.com
M Qiao, J Yang, Y Zhao, Y Zhu, X Wang… - Evidence-Based …, 2020 - hindawi.com
Although several studies have been performed on Apium graveolens L.(celery) seeds, their antiliver fibrosis effects remain to be unexplored. Firstly, we detected the effects of celery …
Number of citations: 8 www.hindawi.com

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